

"Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate*

Cat. No.: B109435

[Get Quote](#)

An In-Depth Technical Guide to **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate**

This technical guide provides a comprehensive overview of **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate**, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, outline a robust analytical characterization workflow, and discuss its strategic application in modern drug discovery.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter the physicochemical properties of a lead compound. Fluorine's high electronegativity can modulate the basicity (pK_a) of nearby amines, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, with its defined stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary amine), offers a versatile platform for introducing this valuable motif into complex molecules. The cis relationship between the fluorine and amino groups provides specific conformational

constraints that can be exploited in structure-activity relationship (SAR) studies. This guide serves as a practical resource for its synthesis, analysis, and utilization.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the foundation of its effective use. The key data for **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate** are summarized below.

Property	Value	Source(s)
Molecular Weight	218.27 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₉ FN ₂ O ₂	[1] [3] [5]
CAS Number	907544-17-6	[4] [6] [7]
IUPAC Name	tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate	[4]
Synonyms	(3R,4S)-4-Amino-1-Boc-3-fluoropiperidine, cis-4-Amino-1-Boc-3-fluoropiperidine	[4]
Appearance	White to off-white solid/powder	[8]
Purity	Typically ≥97%	[5] [7]
Storage	Store sealed in a dry, dark place; 2-8°C or room temperature	[7] [9]
SMILES	CC(C)(C)OC(=O)N1CC--INVALID-LINK--F">C@@HN	[4]

Note: The enantiomer, **tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate**, is also commercially available under CAS Number 907544-20-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

Synthesis and Purification: A Practical Workflow

The synthesis of the title compound is commonly achieved through the debenzylation of a protected precursor via catalytic transfer hydrogenation. This method is favored for its operational simplicity, mild reaction conditions, and high efficiency, avoiding the need for high-pressure hydrogenation equipment.

Causality Behind Experimental Choices

- **Precursor:** The synthesis starts from the corresponding N-benzyl protected piperidine. The benzyl group is a robust protecting group during initial synthetic steps but is readily cleaved under mild hydrogenolysis conditions.
- **Catalyst:** Palladium on activated carbon (10% Pd/C) is the catalyst of choice.^[3] Palladium is highly effective at catalyzing the cleavage of C-N bonds in benzylamines. The carbon support provides a high surface area for the reaction.
- **Hydrogen Source:** Ammonium formate serves as a convenient and safe in situ source of hydrogen gas through catalytic decomposition.^[3] This technique, known as catalytic transfer hydrogenation, circumvents the hazards associated with handling gaseous hydrogen.
- **Solvent:** Methanol is an excellent solvent for this reaction, as it readily dissolves the ammonium formate and the substrate, and is compatible with the palladium catalyst.^[3]
- **Workup:** Filtration through diatomaceous earth (e.g., Celite) is a critical step. Its porous nature effectively removes the fine, heterogeneous palladium catalyst from the reaction mixture, preventing contamination of the final product.


Detailed Experimental Protocol

Reaction: Debenzylation of tert-Butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

- **Vessel Preparation:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq).
- **Solvent and Reagents:** Add methanol (approx. 15 mL per gram of substrate) to the flask.^[3] To this solution, add ammonium formate (approx. 2.5 eq).^[3]
- **Catalyst Addition:** Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 0.28 w/w relative to the substrate) to the mixture.^[3]

- Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring for 1-2 hours.^[3] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
- Reaction Quench & Filtration: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
- Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The resulting residue contains the desired product, **tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate**.
- Purification (if necessary): While this reaction is often high-yielding and clean, residual impurities can be removed by silica gel column chromatography if required.

Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

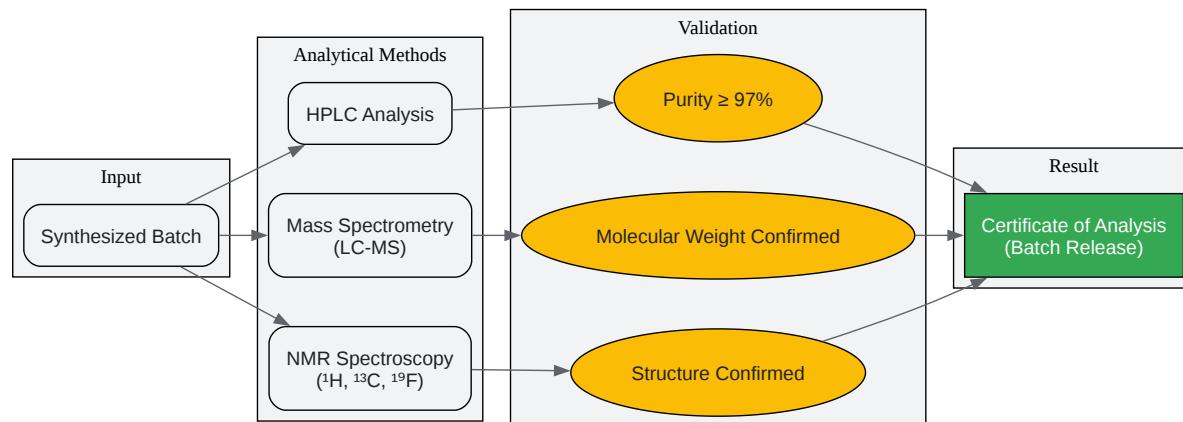
Caption: Synthetic workflow for the target compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where orthogonal methods corroborate the results. Commercial suppliers of this reagent provide comprehensive analytical data to guarantee quality.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Confirms the proton environment. Expect to see signals corresponding to the tert-butyl group (a singlet at \sim 1.4 ppm integrating to 9H), and complex multiplets for the piperidine ring protons. The presence of fluorine will cause characteristic splitting (J -coupling) of adjacent protons.
- ^{13}C NMR: Verifies the carbon skeleton. Signals for the Boc carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the piperidine ring should be present.
- ^{19}F NMR: This is a crucial experiment to confirm the presence and environment of the single fluorine atom. A single resonance with coupling to adjacent protons would be expected.


Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected $[\text{M}+\text{H}]^+$ ion would be observed at m/z 219.15, corresponding to the protonated form of the molecule ($\text{C}_{10}\text{H}_{20}\text{FN}_2\text{O}_2^+$).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., $>97\%$).

Visualization of QC Workflow

[Click to download full resolution via product page](#)

Caption: Quality control workflow for product validation.

Applications in Drug Discovery

This molecule is not an end-product but a high-value intermediate used for the synthesis of active pharmaceutical ingredients (APIs).^[7] Its bifunctional nature—a nucleophilic primary amine and a Boc-protected ring nitrogen—allows for sequential and controlled chemical modifications.

- **Scaffold Decoration:** The primary amine can be acylated, alkylated, or used in reductive aminations to append various R-groups, exploring the chemical space around the core.
- **Linker Chemistry:** The amine serves as an attachment point for linkers in applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

- Final Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that site.

The fluorine atom's influence on pKa is a key design element. It lowers the basicity of the adjacent amine, which can prevent unwanted protonation at physiological pH, potentially improving cell permeability and reducing off-target effects related to hERG channel interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 6. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
- 7. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, CasNo.907544-17-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2055848-75-2|(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 11. 907544-20-1 | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. ["Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109435#tert-butyl-3r-4s-4-amino-3-fluoropiperidine-1-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com